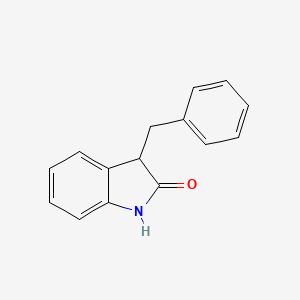

3-Benzyl-1,3-dihydroindol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEHQYIHAFTLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324174 | |

| Record name | 3-benzyl-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728100 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7511-08-2 | |

| Record name | NSC405962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzyl-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyl 1,3 Dihydroindol 2 One and Its Derivatives

Foundational Indole (B1671886) and Indolin-2-one Synthetic Strategies

The construction of the fundamental indole and indolin-2-one scaffolds is a critical first step in the synthesis of the target compounds. Several classical and contemporary methods are employed for this purpose.

Fischer Indole Synthesis and Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring system. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The mechanism proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of the protonated phenylhydrazone to form a di-imine intermediate, which then cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.orgmdpi.com

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, and aluminum chloride) can catalyze the reaction. wikipedia.orgmdpi.com The choice of catalyst is crucial and can significantly impact the reaction's success. mdpi.com

Modern adaptations of the Fischer indole synthesis have focused on improving yields, expanding the substrate scope, and developing more environmentally friendly conditions. numberanalytics.com These advancements include:

Palladium-Catalyzed Cross-Coupling: The Buchwald modification allows for the synthesis of N-arylhydrazones via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the range of accessible starting materials. wikipedia.org More recently, the first asymmetric Larock indole synthesis has been developed using a chiral sulfinamide phosphine (B1218219) (SadPhos) ligand with palladium, enabling the construction of axially chiral N-arylindoles. acs.org

Alternative Catalysts and Solvents: Researchers have explored the use of ionic liquids and heterogeneous catalysts, such as zeolites, to enhance yields and facilitate catalyst recycling. numberanalytics.com

Milder Reaction Conditions: The use of N-trifluoroacetyl enehydrazines as substrates allows for a milder conversion to indoles. organic-chemistry.org

Larock Indole Synthesis and Palladium-Catalyzed Approaches

The Larock indole synthesis, first reported by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction for synthesizing indoles. wikipedia.orgsynarchive.com This method involves the reaction of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.orgsynarchive.com The reaction is highly versatile and can be used to produce a wide variety of substituted indoles with good to excellent yields and outstanding regioselectivity. wikipedia.orgub.edu

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination afford the indole product. wikipedia.org The use of N-heterocyclic carbene (NHC)–palladium complexes has been shown to effectively catalyze the regioselective synthesis of 2,3-disubstituted indoles from o-iodoanilines or o-bromoanilines. rsc.org

Synthesis of the Indolin-2-one Core from Precursors (e.g., Homophthalic Acid Derivatives)

The indolin-2-one (oxindole) core can be synthesized from various precursors, including homophthalic acid derivatives. One reported method involves the conversion of a homophthalic acid monomethyl ester into the corresponding isocyanate. researchgate.net Reaction of this isocyanate with different amines yields urea (B33335) derivatives, which can then undergo base-supported condensation to form an indolinone derivative. researchgate.net This methodology provides a route to various five-membered ring substituted indole derivatives. researchgate.netmetu.edu.trmetu.edu.tr

Specific Synthetic Approaches to 3-Substituted Indolin-2-ones

Once the indolin-2-one core is established, the introduction of a substituent at the 3-position is the next critical step. For the synthesis of 3-benzyl-1,3-dihydroindol-2-one, the Knoevenagel condensation is a particularly relevant and widely employed reaction.

Knoevenagel Condensation of Aromatic Aldehydes with 1,3-Dihydroindol-2-one

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of synthesizing this compound, this involves the reaction of 1,3-dihydroindol-2-one (oxindole) with an aromatic aldehyde, such as benzaldehyde. researchgate.net This reaction is a modification of the aldol (B89426) condensation and typically results in the formation of an α,β-unsaturated product. wikipedia.org

Catalyst Systems: Brønsted Acidic Ionic Liquids, Organic Bases (e.g., Piperidine (B6355638), Pyridine), Biocatalysts (e.g., Lipase)

A variety of catalyst systems can be employed to facilitate the Knoevenagel condensation between oxindole (B195798) and aromatic aldehydes, each with its own advantages. researchgate.net

Brønsted Acidic Ionic Liquids: These have emerged as green and reusable catalysts for the Knoevenagel condensation. asianpubs.orgresearchgate.net They offer advantages such as low vapor pressure, thermal stability, and the ability to dissolve a wide range of substrates. asianpubs.org The introduction of Brønsted-acidic functional groups into the ionic liquid structure enhances their catalytic activity. asianpubs.orgnih.gov Functionalized ionic liquids, such as those based on 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), have shown high efficiency. researchgate.net For instance, a composite system of N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide and water can effectively promote the reaction, even with sterically hindered aromatic aldehydes, leading to excellent yields (79-99%). tandfonline.com

Organic Bases (e.g., Piperidine, Pyridine): Weakly basic amines like piperidine and pyridine (B92270) are common catalysts for the Knoevenagel condensation. wikipedia.orgjk-sci.com Piperidine, for example, is used to catalyze the reaction between 2-methoxybenzaldehyde (B41997) and thiobarbituric acid. wikipedia.org The mechanism of piperidine catalysis involves the formation of an iminium ion from the aldehyde, which then reacts with the enolate of the active methylene (B1212753) compound. nih.gov Piperidine has been successfully used in the condensation of isatins with malononitrile. researchgate.net In some cases, a combination of piperidine and acetic acid is employed. acs.orgnih.gov

Biocatalysts (e.g., Lipase): Lipases, a class of hydrolases, have shown "promiscuous" catalytic activity in non-natural reactions, including the Knoevenagel condensation. rsc.orgnih.gov Lipase from porcine pancreas (PPL) has been found to be particularly effective in catalyzing the condensation between 1,3-dihydroindol-2-one and various aromatic aldehydes, affording benzylidene-indolin-2-ones in excellent yields (75.0-96.6%). researchgate.netnih.gov This biocatalytic approach offers a green and efficient alternative, often with high selectivity. researchgate.netnih.gov Lipases have also been used in tandem reactions, such as Knoevenagel condensation followed by esterification or Michael addition. rsc.orgnih.gov

Table 1: Catalyst Systems for Knoevenagel Condensation

| Catalyst Type | Specific Examples | Key Features | Yields |

|---|---|---|---|

| Brønsted Acidic Ionic Liquids | [H3N+–CH2–CH2–OH][CH3COO−], N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide | Green, reusable, high efficiency | Good to excellent (79-99%) researchgate.nettandfonline.com |

| Organic Bases | Piperidine, Pyridine | Common, effective for iminium ion formation | Variable, can be high (e.g., 82%) nih.govacs.org |

| Biocatalysts | Porcine Pancreas Lipase (PPL) | Green, high selectivity, promiscuous activity | Excellent (75.0-96.6%) researchgate.netnih.gov |

Alkylation Reactions at the C-3 Position of Oxindole (e.g., utilizing n-Butyllithium)

The direct alkylation at the C-3 position of the oxindole ring is a fundamental method for introducing substituents, including the benzyl (B1604629) group. This reaction typically involves the deprotonation of the C-3 position with a strong base, followed by the addition of an alkylating agent.

A common and effective strong base used for this purpose is n-butyllithium (n-BuLi). The process involves the deprotonation of the oxindole precursor with n-BuLi to form a lithium salt, which then reacts with an alkyl halide. An optimized method for the selective C3-alkylation of N-unprotected-3-monosubstituted oxindoles has been developed using n-BuLi. nih.govmatilda.scienceresearchgate.net This method studied the optimal excess of both n-BuLi and the alkylating agent, as well as the effect of the halogen in the alkylating agent (bromides vs. iodides). nih.govresearchgate.net For example, the alkylation of N-unprotected 3-ethyl-6-fluorooxindole with ethyl bromide using n-BuLi under an inert atmosphere successfully produced the 3,3-diethyloxindole. researchgate.net

The following table presents data on the C3-alkylation of various 3-alkyloxindoles using n-BuLi and different alkylating agents.

| Starting Material | Alkylating Agent | Base (equiv.) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Ethyloxindole | Ethyl bromide (1.2 eq) | n-BuLi (2.2 eq) | 3,3-Diethyloxindole | 90% | nih.gov |

| N-unprotected 3-ethyl-6-fluorooxindole | Ethyl bromide | n-BuLi | 3,3-Diethyloxindole | Not specified | researchgate.net |

Multicomponent Reactions for Indolin-2-one Derivative Synthesis (e.g., Biginelli Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. nih.gov The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgyoutube.com This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org

While the classic Biginelli reaction does not directly produce indolin-2-ones, Biginelli-like reactions have been developed for the synthesis of spiro-fused oxindole derivatives. For example, an asymmetric Brønsted acid-catalyzed Biginelli-like reaction using N-substituted isatins, urea, and alkyl acetoacetates has been reported to yield chiral spiro(indoline-pyrimidine) dione (B5365651) derivatives. mdpi.com Isatins, which are indole-2,3-diones, act as the carbonyl component in these reactions. mdpi.com

Other MCRs have been developed for the synthesis of diverse indolin-2-one and indole derivatives. A copper-catalyzed multicomponent Diels-Alder reaction of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones provides access to polysubstituted spiro[carbazole-3,3'-indolines]. nih.gov Furthermore, a one-pot greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. researchgate.net

Synthetic Routes to N-Benzylated Indolin-2-ones

The introduction of a benzyl group at the N-1 position of the indolin-2-one scaffold can significantly influence the biological activity of the resulting compound. N-alkylation is a common strategy to achieve this modification.

Strategies for N-Alkylation of the Indolin-2-one Scaffold

Direct N-alkylation of the indolin-2-one scaffold can be challenging due to the competing C-3 alkylation, especially in N-unprotected oxindoles. To overcome this, a protection strategy can be employed. One such strategy involves using (N-methylpyrrol-2-yl)methylidene as a protecting group for the C-3 position. This allows for the selective N-alkylation and N-benzylation of various oxindoles in moderate to good yields. researchgate.net

Direct benzylation of oxindole in the presence of sodium hydroxide (B78521) has been shown to result in a mixture of N-alkylated and C-alkylated products. researchgate.net The synthesis of N-alkylated oxindoles is an important area of research due to the prevalence of this structural motif in bioactive compounds. researchgate.net

Synthesis of Advanced Fused Indole-Indolin-2-one Scaffolds

The development of synthetic routes to more complex, fused heterocyclic systems containing the indole and indolin-2-one cores is a significant area of research, driven by the search for novel therapeutic agents. These advanced scaffolds often exhibit unique three-dimensional structures and biological activities.

One approach to such scaffolds is through dearomative cycloaddition reactions. For example, a dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans has been developed to produce benzofuro[3,2-b]indol-3-one derivatives. nih.gov Another strategy involves the one-pot chloroformylation-dearomatizing spirocyclization of tryptamine (B22526) derivatives to synthesize spiro[indole-3,3'-pyrrolidine]-2'-ones. nih.govresearchgate.netacs.orgelsevierpure.com These spiro compounds can then be converted into other heterocyclic scaffolds. nih.govresearchgate.netacs.org

Furthermore, a Pd-catalyzed Sonogashira coupling of iodoalkynones with propargylic ethers bearing indole-tethered unactivated alkenes, followed by an Alder-ene reaction and a Diels-Alder cycloaddition, provides access to various hexacyclic heterocycles containing a dihydropyrido[1,2-a]indole scaffold. nih.gov Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have also been developed to efficiently synthesize two types of polycyclic fused indoline (B122111) scaffolds: tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. nih.govacs.org

Transition Metal-Catalyzed Annulation Methods

Transition metal-catalyzed reactions, particularly dehydrogenative (3+2) annulation, represent a powerful strategy for constructing the five-membered carbocycle of the indolone framework. nih.gov This approach often involves the dual functionalization of benzylic and ortho C-H bonds to form the desired ring system. nih.gov

One prominent strategy involves palladium-catalyzed hydrogenation. For instance, the double bond in (2-oxoindolin-3-yl)cyanoacetic acid can be reduced using a palladium catalyst, although this can sometimes lead to the partial reduction of the nitrile group as a side reaction. nih.gov Another example is the reduction of α-(2-nitroaryl)-β-aryl-CF3-enones using an NH4HCO2-Pd/C system, which initiates an intramolecular cyclization to yield 2-CF3-3-benzylindoles. nih.gov

Researchers have developed various transition-metal-catalyzed methods to synthesize indene (B144670) and indane derivatives, which share structural similarities with the target compound, through the annulation of aromatic compounds. nih.gov These methods often rely on C-H bond activation, benzylic oxidation, or π-coordination activation, providing a conceptual basis for the synthesis of this compound. nih.gov

A common precursor for these syntheses is the oxindole (1,3-dihydro-2H-indol-2-one) ring, which can be alkylated at the 3-position. While earlier methods involved the alkylation of oxindole with benzyl chloride using sodium bases, modern approaches have focused on more modular and efficient catalytic systems.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd/C, NH4HCO2 | α-(2-nitroaryl)-β-aryl-CF3-enones | 2-CF3-3-benzylindoles | Up to quantitative | nih.gov |

| Palladium catalyst | (2-oxoindolin-3-yl)cyanoacetic acid | (2-oxoindolin-3-yl)cyanoacetic acid (reduced) | Good | nih.gov |

Metal-Free Synthetic Protocols

In response to the demand for more sustainable and cost-effective synthetic routes, several metal-free protocols for the synthesis of indol-2-one (B1256649) derivatives have been developed. These methods often leverage base catalysis or radical-mediated pathways.

One such approach involves the base-catalyzed C-H functionalization of toluene (B28343) derivatives. nih.gov For example, potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) can be used to catalyze the cross-dehydrogenative coupling between benzylic C(sp3)-H bonds and other reactants, with molecular oxygen serving as a green oxidant. nih.gov Another base, potassium hexamethyldisilazide (KHMDS), has been employed to construct 1,2-diaryl-2,3-dihydroindoles from ortho-fluorinated methyl-arenes and N-aryl imines under solvent-free conditions. nih.gov This reaction proceeds through benzylic C-H activation via deprotonation, followed by intermolecular addition and a defluorinative SNAr-annulation. nih.gov

Radical-mediated reactions also provide a metal-free route. The I2/TBHP catalytic system can be used for the cross-coupling of isoquinolines with toluene derivatives through a sequence of C(sp2)-iodination, N-benzylation, and amidation reactions. nih.gov Another example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalyst with tert-butyl nitrite (B80452) (TBN) as a co-catalyst for the acetoxylation of benzylic C(sp3)-H bonds via a radical pathway. nih.gov

Furthermore, a highly modular metal-free method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been described, starting from readily available 3-bromooxindoles and thioacetamides or thiobenzamides. beilstein-journals.org This method, which proceeds in high yields, offers a versatile approach to a range of substituted derivatives. beilstein-journals.org

| Reagents/Catalyst | Reactants | Product | Yield | Reference |

| KHMDS | ortho-fluorinated methyl-arenes, N-aryl imines | 1,2-diaryl-2,3-dihydroindoles | Not specified | nih.gov |

| 3-bromooxindoles, thiobenzamides | (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones | 70-97% | beilstein-journals.org | |

| Zn/aq. HCl | Substituted (2-oxoindolin-3-yl)cyanoacetic acids | Substituted (2-oxoindolin-3-yl)acetonitriles | Good | nih.gov |

Analytical Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of synthesized this compound and its derivatives are accomplished using a combination of spectroscopic methods and elemental analysis.

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the detailed characterization of the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural assignment. For derivatives of 1-benzyl-2-oxo-2,3-dihydro-1H-indole, the benzylic protons (CH₂) typically appear as a singlet around 4.93 ppm in the ¹H NMR spectrum. nih.gov The aromatic protons of the indole ring and the benzyl group exhibit complex multiplets in the aromatic region (approximately 6.7-8.1 ppm). nih.gov In ¹³C NMR, the benzylic carbon (CH₂) resonates around 43.55 ppm, while the carbonyl carbon (C=O) of the oxindole ring is observed at approximately 165.17 ppm. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A characteristic strong absorption band for the carbonyl group (C=O) of the amide in the oxindole ring is typically observed in the range of 1715 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic rings appear around 1610 cm⁻¹. nih.gov In N-H containing derivatives, a medium intensity band for the N-H stretch can be seen around 3225 cm⁻¹. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. nih.govmdpi.com For example, the HRMS (ESI-TOF) of 3-((perfluorophenyl)methyl)-2-(trifluoromethyl)-1H-indole showed an [M-H]⁻ ion at m/z 324.1002, which is consistent with the calculated mass for C₂₀H₁₃F₃N⁻ (324.1006). nih.gov

The following table summarizes typical spectroscopic data for a related compound, 2-(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile. nih.gov

| Technique | Key Signals/Bands | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.93 (s, 2H), 6.39 (s, 1H), 6.75 (d, 1H), 7.1 (t, 1H), 7.33 (m, 6H), 8.09 (d, 1H) | Benzylic CH₂, vinyl H, aromatic protons |

| ¹³C NMR (CDCl₃) | δ 43.55 (CH₂), 98.85 (=C(CN)), 110.34 (C7), 116.73 (CN), 119.24 (C5), 123.25 (C4), 124.47 (C3a), 127.47, 127.92, 128.96, 133.88 (CBn), 135.97 (C6), 143.08 (C3), 145.3 (C3b), 165.17 (C2=O) | Benzylic C, vinyl C, aromatic C, nitrile C, carbonyl C |

| IR (cm⁻¹) | 2220, 1715, 1610 | -CN stretch, C=O stretch, C=C stretch |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the synthesized compound. This data is crucial for confirming the empirical formula of the molecule. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. For instance, for 2-(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile (C₁₇H₁₂N₂O), the calculated elemental analysis is C 78.44%, H 4.65%, N 10.76%. nih.gov The experimentally found values of C 78.50%, H 4.64%, N 10.79% are in close agreement, thus verifying the composition of the synthesized compound. nih.gov Similarly, for 2-(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile (C₁₂H₁₀N₂O), the calculated values are C 72.71%, H 5.08%, N 14.13%, and the found values are C 72.65%, H 5.04%, N 14.10%. nih.gov

The synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a related compound, was also confirmed by elemental analysis, in conjunction with spectroscopic methods. scichemj.org

| Compound | Formula | Calculated (%) | Found (%) | Reference |

| 2-(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile | C₁₇H₁₂N₂O | C: 78.44, H: 4.65, N: 10.76 | C: 78.50, H: 4.64, N: 10.79 | nih.gov |

| 2-(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile | C₁₂H₁₀N₂O | C: 72.71, H: 5.08, N: 14.13 | C: 72.65, H: 5.04, N: 14.10 | nih.gov |

Structural Modifications and Derivatization Strategies of 3 Benzyl 1,3 Dihydroindol 2 One

Modifications on the Benzyl (B1604629) Moiety at C-3

The benzyl group attached to the third carbon (C-3) of the oxindole (B195798) ring presents a key site for structural variation. Strategies targeting this moiety often aim to influence the compound's steric and electronic properties.

A common derivatization strategy involves the introduction of various substituents onto the phenyl ring of the C-3 benzyl group. This is often achieved through Knoevenagel condensation of a parent oxindole with a substituted benzaldehyde. researchgate.netresearchgate.net These modifications can significantly alter the electronic nature of the benzyl group, which can be crucial for biological activity.

Research has explored the placement of both electron-donating and electron-withdrawing groups at different positions on the phenyl ring. For instance, the introduction of a para-nitro group into the benzene (B151609) ring of a related diene analog was a key step in separating isomers. nih.gov In other studies, substituting the para-position of the phenyl group with a methoxy (B1213986) group or a dimethylamino group was investigated to assess its impact on binding affinity to biological targets. nih.gov The synthesis of N-(substituted benzyl) indole (B1671886) derivatives has also been pursued, where various aromatic rings with diverse physicochemical and electronic properties are introduced as R groups on the benzylic moiety. nih.gov

Table 1: Examples of Substituents Introduced on the Phenyl Ring of the Benzyl Group

| Substituent | Position | Synthetic Method | Reference |

| Nitro (NO₂) | para | Knoevenagel Condensation | nih.gov |

| Methoxy (OCH₃) | para | Knoevenagel Condensation | nih.gov |

| Dimethylamino (N(CH₃)₂) | para | Knoevenagel Condensation | nih.gov |

| Fluoro (F) | para | Knoevenagel Condensation | researchgate.net |

Extending the alkyl chain at the C-3 position represents another strategic modification of the 3-benzyl-1,3-dihydroindol-2-one scaffold. While direct extension of the benzyl group itself is less commonly documented, the general principles of C-3 alkylation of oxindoles are well-established and applicable. These methods typically involve the deprotonation of the C-3 position followed by reaction with an alkylating agent. nih.govresearchgate.net

The selective C-3 alkylation of 3-monosubstituted oxindoles can be achieved using strong bases like butyllithium (B86547) (BuLi) to generate a dianion, followed by the introduction of an alkyl halide. nih.gov Optimized methods have been developed for the selective introduction of a second, different alkyl group at the C-3 position without causing N-alkylation. researchgate.netresearchgate.net For example, 3-ethylation of 3-methyloxindole (B30408) has been accomplished using BuLi and ethyl iodide. nih.gov Furthermore, iron-catalyzed C(α)-alkylation of oxindoles using secondary alcohols as the alkylating agent has been reported as an environmentally friendly method. rsc.org Research has indicated that compounds possessing an extended side chain at the C-3 position of the indolin-2-one can exhibit high potency and selectivity against certain biological targets. acs.org

Table 2: General Methods for C-3 Alkylation of Oxindoles

| Reagents | Conditions | Purpose | Reference |

| Butyllithium (BuLi), Alkyl Halide | THF, -78°C to room temperature | Introduction of a second alkyl group at C-3 | nih.gov |

| FeCl₂, Phenanthroline, NaOtBu, Secondary Alcohol | Green solvent or neat | C(α)-alkylation | rsc.org |

| N-acetyl amino alcohols, Borrowing Hydrogen Process | Mild conditions | C-3 alkylation | rsc.org |

Modifications on the Indolin-2-one Ring System

The indolin-2-one core offers several positions for derivatization, including the nitrogen atom (N-1) and the fused benzene ring (C-4, C-5, C-6, and C-7), as well as the potential for incorporating other ring systems.

Alkylation or acylation at the N-1 position of the indolin-2-one ring is a frequently employed strategy to enhance lipophilicity and modulate biological activity. The introduction of a benzyl group at this position is a common modification. nih.govnih.gov For example, the synthesis of 1-benzyl-(Z)-3-(benzylidene)indolin-2-one has been reported, highlighting the feasibility of this substitution. nih.gov

The synthesis of these N-substituted derivatives often involves treating the parent N-unsubstituted indolinone with a base such as sodium hydride (NaH) to generate the corresponding anion, which is then reacted with an appropriate alkyl or benzyl halide. nih.govnih.gov Studies have shown that N-benzylation of the indole ring can be significant for achieving optimal biological activity. nih.gov Besides benzyl groups, other substituents like benzoyl groups have also been introduced at the N-1 position. researchgate.net

Table 3: Examples of N-1 Substitution on the Indolin-2-one Ring

| Substituent | Reagents for Substitution | Resulting Compound Class | Reference |

| Benzyl | Sodium Hydride, Benzyl Halide | 1-Benzyl-3-(benzylidene)indolin-2-ones | nih.govnih.gov |

| Benzoyl | Not specified in detail | 1-Benzoyl-3-heterocyclic indole derivatives | researchgate.net |

| Methyl | Sodium Hydride, Methyl Iodide | 1-Methyl-3-(benzylidene)indolin-2-ones | nih.gov |

Functionalization of the aromatic benzene portion of the indolin-2-one scaffold allows for fine-tuning of the molecule's electronic and steric properties. Substituents can be introduced at positions C-4, C-5, C-6, and C-7 through various synthetic methods, often starting with pre-substituted anilines or by direct functionalization of the indolinone ring. ualberta.camsu.edu

For instance, 5-fluoroindolin-2-one has been used as a precursor in the synthesis of more complex molecules. nih.gov The synthesis of 5-substituted-indolin-2-one derivatives, such as those containing a fluoro group at the C-5 position, has been documented. nih.govnih.gov Furthermore, the preparation of indolinones with multiple substituents on the benzene ring, like 4,6-dinitro-1-tosylindolines, demonstrates that positions C-4 and C-6 are also accessible for modification. researchgate.net The synthesis of azaoxindoles, which are analogs where a carbon in the benzene ring is replaced by nitrogen, often involves precursors like 2-chloro-3-nitropyridines, further illustrating the diverse substitution patterns achievable on this ring system. researchgate.net

A key strategy for expanding the chemical space of this compound derivatives is the incorporation of various heterocyclic rings. These heterocycles can be attached at different positions, most commonly at C-3, to create novel scaffolds with potentially enhanced biological activities. nih.gov

One common approach is the Knoevenagel condensation of an indolin-2-one with a formyl-substituted heterocycle. This has been used to synthesize 3-substituted-indolin-2-ones containing chloropyrrole moieties. nih.gov Similarly, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have been developed as potent inhibitors of specific enzymes. acs.org Other synthetic routes have led to the attachment of a 1,3,4-thiadiazole (B1197879) ring at the C-3 position via an imino linker. nih.gov More complex syntheses, starting from precursors like 1-benzyl-3-bromoacetyl indole, have yielded derivatives incorporating rings such as 2-thioxoimidazolidine, imidazolidine-2,4-dione, and quinoxaline. researchgate.net

Table 4: Examples of Incorporated Heterocyclic Moieties

| Heterocycle | Position of Attachment | Linkage | Reference |

| Chloropyrrole | C-3 | Methylidene | nih.gov |

| 1,3,4-Thiadiazole | C-3 | Imino | nih.gov |

| 2-Thioxoimidazolidine | C-3 (via bromoacetyl precursor) | Not directly specified | researchgate.net |

| Quinoxaline | C-3 (via bromoacetyl precursor) | Not directly specified | researchgate.net |

Design and Synthesis of Spirooxindole and Fused Indole-Indolinone Systems

The strategic modification of the this compound core has led to the development of complex heterocyclic systems, notably spirooxindoles and fused indole-indolinone structures. These modifications are of significant interest due to the diverse biological activities exhibited by these classes of compounds. The synthetic approaches generally involve the initial conversion of this compound to a more reactive intermediate, such as a 3-benzylidene-1,3-dihydroindol-2-one, followed by cyclization reactions to construct the desired spiro or fused frameworks.

A prevalent strategy for creating spirooxindoles from 3-substituted-2-oxindoles is through [3+2] cycloaddition reactions. researchgate.net This approach typically involves the reaction of an in situ generated azomethine ylide with a dipolarophile. While direct use of this compound is less common, its derivative, 3-benzylidene-1,3-dihydroindol-2-one, serves as an excellent dipolarophile for such reactions. The synthesis of this key intermediate is achieved through the condensation of this compound with an appropriate aldehyde.

Once the 3-benzylidene-1,3-dihydroindol-2-one is formed, it can undergo a 1,3-dipolar cycloaddition with an azomethine ylide, generated in situ from the reaction of an isatin (B1672199) and an amino acid like sarcosine (B1681465) or L-proline. researchgate.net This multicomponent reaction is highly efficient for constructing spiro-pyrrolidinyl oxindoles, often with high regio- and diastereoselectivity. researchgate.net The reaction proceeds by the nucleophilic attack of the azomethine ylide onto the activated double bond of the 3-benzylidene-1,3-dihydroindol-2-one, leading to the formation of a five-membered pyrrolidine (B122466) ring spiro-fused to the oxindole core. The specific stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Another approach to spirooxindoles involves the reaction of 3-ylideneoxindoles with other 1,3-dipoles or with reagents that can form a spirocyclic ring through other cycloaddition or annulation pathways. For instance, the reaction of 3-phenacylideneoxindoles with heteroaromatic ammonium (B1175870) salts can yield complex spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines] and related structures. nih.gov

The synthesis of fused indole-indolinone systems from 3-substituted-2-oxindoles often relies on intramolecular cyclization reactions. mdpi.com For example, a palladium-catalyzed intramolecular Heck reaction of suitably functionalized anilides can lead to the formation of fused tricyclic indole skeletons. mdpi.com Another strategy involves the intramolecular cyclization of 2-aryl indoles to form 2,3-functionalized indolines and 3-indolinones. researchgate.net These methods highlight the versatility of the indole core in constructing complex, fused polycyclic systems.

The following tables summarize representative examples of the synthesis of spirooxindole and fused indole-indolinone systems, illustrating the diversity of structures that can be achieved through the derivatization of the oxindole core.

Table 1: Synthesis of Spirooxindole Derivatives

| Starting Material (Derivative) | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Benzylidene-1,3-dihydroindol-2-one | Isatin, Sarcosine, Reflux | Spiro[indoline-3,2'-pyrrolidine]-2-one derivative | Good | researchgate.net |

| 3-Phenacylideneoxindole | N-Phenacylquinolinium bromide, Et3N, EtOH | Spiro[indoline-3,3'-pyrrolo[1,2-a]quinoline] | Good | nih.gov |

| 3-Ylideneoxindole | Isatin, L-proline, Chalcone, EtOH, Reflux | Pyrrolizidine spirooxindole | Good | researchgate.net |

| 3-Aminooxindole | 2-Bromobenzyl bromide, Cu catalyst | 2,3′-Spirobi[indolin]-2-one | Moderate to Good | nih.gov |

Table 2: Synthesis of Fused Indole-Indolinone Systems

| Starting Material (Derivative) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aryl indole derivative | Intramolecular N/O-nucleophilic cyclization | Fused imidazo[1,2-c]oxazolidinone | 80-95 | researchgate.net |

| α-Bromo-propionanilide | Palladium catalyst | 3-Substituted 2-oxindole | High | researchgate.net |

| 2-Alkenylthioanilide | Radical cyclization (e.g., AIBN, Bu3SnH) | Fused indole derivative | Not specified | scispace.com |

| 3-Diazo oxindole, Isocyanide | Pd catalyst | N-fused polycyclic indole | Good | nih.gov |

Mechanistic Investigations of Biological Activities of 3 Benzyl 1,3 Dihydroindol 2 One Derivatives

Enzyme Inhibition Studies

Tyrosine Kinase Inhibition

Derivatives of 3-benzyl-1,3-dihydroindol-2-one have emerged as potent inhibitors of various tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov

Specifically, these derivatives have demonstrated inhibitory activity against a range of receptor tyrosine kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and migration. nih.gov

c-kit: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors. nih.gov

FLT3 (FMS-like tyrosine kinase 3): Often mutated in acute myeloid leukemia. nih.gov

EGF (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in several cancers, leading to uncontrolled cell growth. nih.govmdpi.com

Her-2 (Human Epidermal Growth Factor Receptor 2): A well-established target in breast cancer.

The inhibitory activity of these compounds is often evaluated through in vitro kinase assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter to quantify potency. The table below summarizes the inhibitory activities of selected tyrosine kinase inhibitors, some of which share structural similarities with this compound derivatives.

| TKI | VEGFR-1 (IC₅₀, nM) | VEGFR-2 (IC₅₀, nM) | VEGFR-3 (IC₅₀, nM) | PDGFR-β (IC₅₀, nM) | c-Kit (IC₅₀, nM) |

| Axitinib | 0.1 | 0.2 | 0.1-0.3 | 1.6 | 1.7 |

| Tivozanib | 0.21 | 6.5 | 15 | 49 | 78 |

| Sunitinib (B231) | 2 | 34 | 3 | 75 | 40 |

| Pazopanib | 10 | 15 | 2 | 215 | 48 |

Data sourced from a comparative study of selected tyrosine kinase inhibitors. nih.gov

Binding Mode Analysis within ATP Binding Pockets of Kinases

The mechanism of tyrosine kinase inhibition by this compound derivatives involves competitive binding to the ATP (adenosine triphosphate) binding pocket of the kinase domain. mdpi.com This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.

Docking studies have provided insights into the specific interactions between these inhibitors and the kinase active site. nih.govresearchgate.net Key interactions often include:

Hydrogen Bonding: The indole (B1671886) scaffold can form crucial hydrogen bonds with hinge region residues of the kinase. mdpi.com For instance, the N-H group of the indole ring and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The benzyl (B1604629) group and other substituents can occupy hydrophobic pockets within the ATP binding site, contributing to the affinity and selectivity of the inhibitor. mdpi.com

π-π Stacking: Aromatic rings in the inhibitor molecule can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. researchgate.net

These interactions anchor the inhibitor within the ATP binding pocket, effectively blocking the access of the natural substrate, ATP, and inhibiting the enzyme's catalytic activity.

Dihydrofolate Reductase (DHFR) Inhibitory Activity

Dihydrofolate reductase (DHFR) is another crucial enzyme that has been identified as a target for this compound derivatives. snv63.ruresearchgate.net DHFR plays a vital role in the synthesis of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective strategy for cancer chemotherapy. nih.govmdpi.com

While the classical antifolate methotrexate (B535133) is a well-known DHFR inhibitor, the discovery of non-classical inhibitors with different structural motifs, including those based on the indole scaffold, has opened new avenues for drug development. snv63.ru The inhibitory activity of these compounds against DHFR is typically assessed using enzymatic assays that measure the reduction of dihydrofolate to tetrahydrofolate.

Inhibition of Other Enzymes

Beyond tyrosine kinases and DHFR, derivatives of this compound have been explored for their inhibitory effects on other enzymes, highlighting the versatility of this scaffold.

Cholinesterase: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of neurodegenerative disorders. nih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in epigenetic regulation. nih.gov Inhibition of HDACs can lead to changes in gene expression and has emerged as a promising approach in cancer therapy. nih.gov

Aminopeptidase N: This enzyme is involved in tumor invasion and angiogenesis, and its inhibition is being investigated as a potential anti-cancer strategy.

Cellular Pathway Modulation

The biological effects of this compound derivatives are not limited to direct enzyme inhibition but also extend to the modulation of various cellular pathways. researchgate.net

Cell Cycle Progression Modulation

A significant mechanism through which these compounds exert their anti-proliferative effects is by modulating the cell cycle. mdpi.com The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to cell death or an inability to proliferate.

Derivatives of this compound have been shown to induce cell cycle arrest at different phases, most notably mitotic arrest. mdpi.com This is often a consequence of the inhibition of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) or other kinases involved in mitotic spindle formation. By arresting cells in mitosis, these compounds can trigger apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. mdpi.com

The ability of these compounds to induce cell cycle arrest is often evaluated using flow cytometry, which can quantify the percentage of cells in different phases of the cell cycle.

Apoptosis Induction Mechanisms

The ability of this compound derivatives to induce programmed cell death, or apoptosis, is a key area of cancer research. The mechanisms often involve the modulation of key proteins in the apoptotic cascade.

Caspase Activation and Bax/Bcl-2 Modulation

A critical mechanism by which these derivatives induce apoptosis is through the intrinsic mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins and the subsequent activation of caspases.

Several studies have demonstrated that derivatives of this compound can alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.govnih.gov For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have been shown to upregulate Bax and downregulate Bcl-2 in breast cancer cells (MCF-7), thereby promoting apoptosis. nih.gov

The activation of caspases, a family of cysteine proteases, is another pivotal step in the execution of apoptosis. Following the increase in the Bax/Bcl-2 ratio and mitochondrial permeabilization, initiator caspases, such as caspase-9, are activated. These, in turn, activate executioner caspases, like caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Research has shown that specific 1-benzyl-5-bromoindolin-2-one derivatives can significantly increase the levels of active caspase-9 and caspase-3 in MCF-7 cells. nih.gov

Interestingly, the structural features of the derivatives can influence the timing and dependency on caspase activation. For example, while some derivatives induce a caspase-independent mitochondrial apoptosis, others, through modifications like 4-methoxylation or 4-O-glycosylation, can trigger caspase-3/7 activation at different time points. nih.govnih.gov

| Derivative Class | Cell Line | Key Findings |

| 1-Benzyl-5-bromoindolin-2-one | MCF-7 (Breast Cancer) | Increased Bax/Bcl-2 ratio, activated caspase-9 and caspase-3. nih.gov |

| 4-methoxylated/4-O-glycosylated Justicidin B derivatives | A375 (Melanoma) | Increased Bax/Bcl-2 ratio, triggered time-dependent caspase-3/7 activation. nih.govnih.gov |

Inhibition of Tubulin Polymerization

Tubulin, a protein that polymerizes to form microtubules, is a critical component of the cytoskeleton and the mitotic spindle. Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs.

A number of this compound derivatives have been designed and synthesized as tubulin polymerization inhibitors. researchgate.netnih.gov These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov This disruption of the microtubule network can arrest cells in the G2/M phase of the cell cycle and subsequently induce apoptosis. mdpi.com

For example, certain 3-substituted oxindole (B195798) derivatives have demonstrated potent anti-tubulin polymerization activity, with some compounds showing efficacy comparable to the known tubulin inhibitor combretastatin (B1194345) A-4. nih.govmdpi.com The structural design of these inhibitors often incorporates features known to be important for binding to the colchicine site, such as a substituted phenyl ring. researchgate.net

| Derivative Class | Key Findings |

| 3-Substituted oxindoles | Inhibit tubulin polymerization, with some compounds showing IC50 values in the low micromolar range. nih.gov |

| 3-Benzylideneindolin-2-ones | Designed to interact with both α and β-subunits of tubulin, leading to cytotoxic activity. researchgate.net |

Interactions with Bio-macromolecules (e.g., DNA Binding)

While the primary focus has often been on protein targets, some this compound derivatives may also exert their biological effects through interactions with other macromolecules, such as DNA. The indole nucleus itself is a scaffold known to participate in various biological interactions. researchgate.net The potential for these compounds to bind to DNA is an area of ongoing investigation. Such interactions could lead to the inhibition of DNA replication and transcription, contributing to their cytotoxic effects.

Mechanisms of Action for Anti-inflammatory Effects

Chronic inflammation is implicated in a variety of diseases. Derivatives of this compound have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS)

A central mechanism of the anti-inflammatory activity of these derivatives is the suppression of pro-inflammatory cytokines and enzymes. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal cytokines that drive inflammatory processes. nih.govnih.gov Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that produce inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. nih.gov

Research has indicated that certain compounds can inhibit the production and expression of these inflammatory mediators. For instance, some derivatives have been shown to reduce the levels of TNF-α, IL-6, COX-2, and iNOS in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The inhibition of these key players can significantly dampen the inflammatory cascade.

Mechanisms of Action for Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with activity against various bacterial pathogens.

Activity against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

Derivatives of this compound have demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. The indole scaffold is known to be produced by a wide range of bacteria and can function as a signaling molecule, influencing processes like biofilm formation and virulence. researchgate.net

Specific derivatives have shown notable activity against clinically relevant strains. For example, certain 3-(1-substituted indol-3-yl)quinoxalin-2(1H)-ones have been found to be highly active against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus and Staphylococcus aureus (Gram-positive). researchgate.net Furthermore, some (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide derivatives have shown potent inhibitory activity against multidrug-resistant Acinetobacter baumannii (Gram-negative) and methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive). nih.gov

The mechanisms underlying this antimicrobial activity are likely diverse and may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial signaling pathways.

| Derivative Class | Active Against |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)-ones | P. aeruginosa, B. cereus, S. aureus researchgate.net |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Multidrug-resistant A. baumannii, MRSA nih.gov |

Activity against Fungal Strains

Derivatives of this compound, and more broadly, the oxindole scaffold, have been the subject of significant research to evaluate their potential as antifungal agents against a variety of fungal species, including both plant pathogens and those affecting human health. These investigations have revealed that specific structural modifications to the oxindole core can lead to compounds with potent and, in some cases, broad-spectrum antifungal activity.

Research into 3-indolyl-3-hydroxy oxindole derivatives has identified several compounds with notable efficacy against plant pathogenic fungi. mdpi.comnih.gov A study systematically synthesized and tested twenty-five such derivatives (designated 3a–3y) in vitro against five major phytopathogens. mdpi.com The results indicated that most of the synthesized compounds demonstrated moderate to excellent antifungal effects. mdpi.comnih.gov Particularly, compounds 3t , 3u , 3v , and 3w showed remarkable and broad-spectrum antifungal activities, which were comparable or even superior to the commercial fungicides used as positive controls, carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.gov

The most potent compound from this series, 3u (3-hydroxy-5-iodo-3-(5-bromo-1H-indol-3-yl)indolin-2-one), exhibited exceptional activity against Rhizoctonia solani, the fungus responsible for rice sheath blight, with an EC₅₀ value of 3.44 mg/L. mdpi.comnih.gov Preliminary structure-activity relationship (SAR) analysis from this research highlighted the critical role of halogen substituents. The introduction of iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole ring was found to be crucial for conferring strong antifungal activity. mdpi.comnih.gov

| Compound | Structure | EC₅₀ (mg/L) |

|---|---|---|

| 3u | 3-hydroxy-5-iodo-3-(5-bromo-1H-indol-3-yl)indolin-2-one | 3.44 |

| Carvacrol (Control) | - | 7.38 |

| Phenazine-1-carboxylic acid (Control) | - | 11.62 |

In the context of human pathogens, derivatives of 1,3-dihydro-2H-indol-2-one have been tested against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Furthermore, a specific derivative, 3-benzylideneindolin-2-one , has demonstrated significant fungicidal activity against a panel of dermatophytes, which are a primary cause of superficial fungal infections in humans. nih.govresearchgate.net

This compound's activity was evaluated against 30 clinical isolates, including species of Trichophyton, Microsporum, and Epidermophyton. nih.gov The results showed consistent fungicidal action across all tested species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 mg/L and Minimum Fungicidal Concentrations (MFCs) ranging from 1 to 32 mg/L. nih.govresearchgate.net Time-kill assays further confirmed a concentration-dependent fungicidal effect on the microconidia of these fungi. researchgate.net

| Fungal Species | MIC Range (mg/L) | MFC Range (mg/L) |

|---|---|---|

| Trichophyton mentagrophytes | 0.25 - 8 | 1 - 32 |

| Trichophyton rubrum | 0.25 - 8 | 1 - 32 |

| Microsporum gypseum | 0.25 - 8 | 1 - 32 |

| Microsporum canis | 0.25 - 8 | 1 - 32 |

| Epidermophyton floccosum | 0.25 - 8 | 1 - 32 |

Other studies on related indole derivatives have also shown promise. For instance, certain indole-based 1,3,4-oxadiazoles were found to exhibit higher antifungal activity than pimprinine, a natural product that inspired their synthesis. nih.gov Specifically, compounds designated as 3g , 6c , 6e , 6h , 9d , 9e , 9h , and 9m were identified as the most active in biological assays. nih.gov Additionally, new N-benzyl-3-indole derivatives, specifically hydrazinecarbothioamides 3a and 3b , showed good activity against all microbes tested in one study, while other synthesized compounds in the series displayed selective action against C. albicans and A. niger. ekb.eg

Computational and Theoretical Studies on 3 Benzyl 1,3 Dihydroindol 2 One and Its Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govwalisongo.ac.id This method is instrumental in structure-based drug design, helping to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition.

Molecular docking simulations are employed to predict how 3-benzyl-1,3-dihydroindol-2-one and its analogs fit into the binding site of a biological target. The primary goals are to determine the most stable binding geometry (the "pose") and to estimate the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol. walisongo.ac.idnih.gov A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein. walisongo.ac.id

Table 1: Representative Binding Affinities of Oxindole (B195798)/Indole (B1671886) Analogs from Molecular Docking Studies

| Compound/Analog Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Analog 7d) | VEGFR2 (PDB: 4ASD) | -15.6 | nih.gov |

| Sorafenib (Reference Drug) | VEGFR2 (PDB: 4ASD) | -16.4 | nih.gov |

| 1-Benzyl-3-benzoylurea Analogs | VEGFR2 | < -9.0 | researchgate.net |

| Indole based diaza-sulphonamides (Compounds 1-9) | JAK-3 | -8.8 to -9.7 | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline Derivatives (Compounds 1-4) | CB1a (PDB: 2IGR) | -5.3 to -6.1 | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for a ligand's specificity and potency. Key interactions frequently identified include:

Hydrogen Bonds: These occur between hydrogen bond donors (like the N-H group of the oxindole ring) and acceptors (like the carbonyl oxygen) on the ligand and specific amino acid residues (e.g., glutamic acid, asparagine, cysteine) in the protein's active site. nih.gov

Hydrophobic Interactions: The nonpolar benzyl (B1604629) group of this compound can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine. nih.gov

Pi-Pi Stacking and Arene-H Interactions: The aromatic indole and benzyl rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Arene-H interactions, where a C-H bond points towards the face of an aromatic ring, are also common. nih.gov

For example, the docking of a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one analog into the VEGFR2 active site revealed crucial hydrogen bonds with residues Glu885 and Cys919, an arene-H interaction with Asp1046, and several hydrophobic interactions involving the aryl moieties. nih.gov The analysis of these specific contacts is fundamental for optimizing lead compounds, as medicinal chemists can modify the ligand's structure to enhance favorable interactions or eliminate unfavorable ones.

Table 2: Key Intermolecular Interactions Identified for Analogs via Docking

| Analog Class | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Analog 7d) | VEGFR2 | Glu885, Cys919, Lys868, Val899 | Hydrogen Bonding | nih.gov |

| Asp1046 | Arene-H Interaction | |||

| Aryl Moieties | Hydrophobic Binding | |||

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | PHE A-15, TRP A-12, LYS A-16, LYS A-26 | Residual Interaction | nih.gov |

| GLU-32 | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energy. researchgate.netmdpi.com

MD simulations are initiated using the best-docked pose from a molecular docking study. The system, including the protein, ligand, and surrounding solvent molecules, is then allowed to evolve over a period of nanoseconds. researchgate.net Analysis of the resulting trajectory can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes and potentially diffuses away. researchgate.net

Studies on related systems have shown that MD simulations are crucial for validating docking results. For example, MD simulations of complexes between triterpenes and the cannabinoid receptor CB1 were used to analyze the stability and structural variations of the protein-ligand complexes over time. mdpi.com In another study, the stability of a protonated form of a cruzain inhibitor was shown to be much higher than its unprotonated form, which exhibited large conformational changes in MD simulations. researchgate.net These simulations provide critical insights into the dynamic behavior of the ligand-target complex, helping to confirm that the interactions predicted by docking are maintained over time. mdpi.com

Table 3: Summary of MD Simulation Applications for Ligand-Target Complexes

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Cruzain with Inhibitor (Compound 1) | Stability of protonated vs. unprotonated ligand | Protonated form showed higher stability and interaction, while the unprotonated form was unstable and diffused from the binding site. | researchgate.net |

| Triterpenes with CB1 Receptor | Stability and binding of triterpenes | Friedelin and α-amyrin engaged in stable non-bonding interactions in a pocket near the active site. | mdpi.com |

| Isoindoline-1,3-dione Derivatives with AChE/BuChE | Inhibitory potential and complex stability | MD simulations were used to confirm the inhibitory potential predicted by molecular docking. | mdpi.com |

| Benzyl Piperazine Derivatives with AChE and Aβ | Dynamic stability of dual-target inhibitors | All-atom MD simulations confirmed the stability of the compound-protein interactions over a 100 ns production run. | researchgate.net |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), focus on the intrinsic electronic properties of a molecule, independent of its interaction with a receptor. These methods can predict a molecule's geometry, electronic structure, and chemical reactivity with high accuracy.

DFT calculations are used to determine various electronic properties of this compound and its analogs. Key parameters derived from these calculations include:

Optimized Molecular Structure: DFT can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. researchgate.netepstem.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netepstem.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Theoretical studies on a similar compound, 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, utilized the DFT (B3LYP/6-31G(d,p)) method to calculate its structural parameters, HOMO-LUMO energies, and other thermodynamic and electronic properties. researchgate.netepstem.net Such calculations provide a fundamental understanding of the molecule's inherent reactivity, complementing the interaction-focused data from docking and MD simulations.

Table 4: Key Parameters from Quantum Chemical Calculations of an Analog

| Parameter | Method | Information Provided | Reference |

|---|---|---|---|

| Optimized Geometry | DFT (B3LYP)/6-31G(d,p) | Provides bond lengths, bond angles, and dihedral angles. | researchgate.netepstem.net |

| HOMO-LUMO Energies | DFT (B3LYP)/6-31G(d,p) | Determines the energy gap (ΔE), indicating chemical reactivity and stability. | researchgate.netepstem.net |

| Mulliken Atomic Charges | DFT (B3LYP)/6-31G(d,p) | Calculates the charge distribution on each atom. | epstem.net |

| Thermodynamic Properties | DFT (B3LYP)/6-31G(d,p) | Includes entropy, thermal capacity, and total energy. | researchgate.netepstem.net |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques that have been instrumental in the discovery and development of novel therapeutic agents. These methods are particularly valuable in the context of identifying and optimizing lead compounds based on the this compound scaffold, a privileged structure in medicinal chemistry. nih.gov This section delves into the application of these computational strategies to explore the chemical space around this core and identify analogs with enhanced biological activity.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. nih.govbgu.ac.il This model then serves as a 3D query for searching large compound databases to find novel molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.govbgu.ac.il Virtual screening, a broader term, encompasses various computational methods, including pharmacophore-based screening and molecular docking, to screen large libraries of compounds against a biological target. nih.gov

A key advantage of these in silico approaches is their ability to significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources in the drug discovery pipeline. nih.govbgu.ac.il

Identification of Key Pharmacophoric Features

The this compound core, also known as the oxindole scaffold, possesses key structural features that make it an attractive starting point for drug design. nih.govnih.gov The oxindole ring system itself, with its lactam functionality, can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The substitution at the 3-position, in this case with a benzyl group, provides a crucial vector for exploring interactions with specific pockets within a target's binding site. nih.govnih.gov

Studies on various oxindole derivatives have highlighted common pharmacophoric features that contribute to their biological activity. For instance, in the context of kinase inhibition, a prevalent target for oxindole-based compounds, the following features are often crucial:

Hydrogen Bond Acceptors (HBA): The carbonyl group of the oxindole core is a prominent hydrogen bond acceptor. nih.govbgu.ac.il

Hydrogen Bond Donors (HBD): The NH group of the oxindole ring acts as a hydrogen bond donor. nih.govbgu.ac.il

Aromatic/Hydrophobic Regions: The benzene (B151609) ring of the oxindole and the benzyl substituent at the 3-position provide significant hydrophobic and aromatic interactions. nih.govbgu.ac.il

The specific arrangement and combination of these features define the pharmacophore for a particular biological target.

Case Studies in Virtual Screening of Oxindole Analogs

While specific studies focusing exclusively on this compound are not extensively reported in publicly available literature, numerous studies on the broader class of 3-substituted oxindoles provide valuable insights into the application of pharmacophore modeling and virtual screening.

One notable study focused on the design of benzylideneindolon-2-one derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both crucial targets in cancer therapy. nih.govbgu.ac.il In this research, homology modeling was used to understand the binding sites of these receptors, which informed the design of novel compounds. nih.govbgu.ac.il The synthesized compounds were then evaluated for their inhibitory activity.

Table 1: In-vitro Enzyme Inhibition Data for Selected Benzylideneindolon-2-one Derivatives nih.govbgu.ac.il

| Compound ID | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |

| 5b | 6.81 ± 2.55 | 13.04 ± 4.07 |

The data clearly indicates that compound 5b is a potent dual inhibitor of both VEGFR-2 and EGFR. nih.govbgu.ac.il This success underscores the power of a structure-guided design approach, where understanding the target's pharmacophoric requirements leads to the development of highly active compounds.

In another study, a virtual screening of 360 designed oxindole derivatives was performed to identify potential VEGFR-2 inhibitors for breast cancer therapy. nih.gov This large-scale in silico screening led to the identification of three promising candidates: BIATAM, CIHTAM, and IATAM, all of which exhibited high docking scores and favorable interactions within the VEGFR-2 binding site. nih.gov

Table 2: Molecular Docking and Drug-Likeness of Top Oxindole Derivatives nih.gov

| Compound ID | Docking Score (kcal/mol) | Lipinski's Rule of Five Compliance |

| BIATAM | >7 | Compliant |

| CIHTAM | >7 | Compliant |

| IATAM | >7 | Compliant |

Among these, BIATAM was identified as the lead compound due to its superior docking performance and favorable predicted pharmacokinetic properties. nih.gov This example highlights how virtual screening can efficiently filter a large library of virtual compounds to a manageable number of high-potential candidates for further experimental validation.

These case studies, while not directly involving this compound, demonstrate the successful application of pharmacophore modeling and virtual screening to the broader oxindole class. The principles and methodologies are directly transferable to the exploration of analogs of this compound for various therapeutic targets. By defining the key pharmacophoric features and utilizing virtual screening, researchers can effectively navigate the vast chemical space to discover novel and potent bioactive molecules based on this versatile scaffold.

Emerging Research Directions and Future Prospects

Development of Novel and Green Synthetic Methodologies

The synthesis of 3-benzyl-1,3-dihydroindol-2-one and its derivatives is continuously evolving, with a strong emphasis on green chemistry principles that prioritize efficiency, safety, and sustainability.

One promising green approach involves the use of molecular iodine as a catalyst for the C-3 benzylation of indoles with benzylic alcohols. This method is advantageous as it operates under metal-free, ligand-free, and base-free conditions, proceeding via a halogen-bond activation mechanism. The reaction is tolerant of a wide range of functional groups and represents a more environmentally friendly alternative to traditional methods that often rely on heavy metals. mdpi.com

Another innovative and green strategy is the photochemical synthesis of benzyl (B1604629) oxindoles. This method utilizes an electron-donor-acceptor (EDA) complex strategy and is notable for being free of exogenous photocatalysts. The reaction can be carried out at ambient temperature using common compact fluorescent light (CFL) bulbs, highlighting its potential for accessible and sustainable synthesis. nih.gov Furthermore, a photochemical route for constructing 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols in an aqueous solvent at room temperature has been developed, showcasing the potential for using light to drive the synthesis of related heterocyclic systems under mild conditions. thermofisher.com

Bio-inspired syntheses are also emerging as a powerful tool. For instance, a catalytic aerobic dual C-H functionalization of phenols provides a novel route to oxindoles. nih.govnih.gov This method is inspired by the biosynthesis of melanin (B1238610) and couples the dehydrogenative C-N bond formation to the reduction of molecular oxygen. nih.govnih.gov

Researchers have also developed an iridium(III)-catalyzed intermolecular C-H functionalization of acetanilides with diazotized Meldrum's acid to produce N-protected oxindoles. The protecting groups can be easily removed to yield the desired oxindole (B195798), and the method has been successfully applied to a broad range of substituted anilides. google.com Additionally, a de novo synthesis of oxindoles from cyclohexanone-derived β-keto-ester acceptors has been achieved through a desaturative amination-cyclization approach, employing a dual photoredox-cobalt catalytic system.

A novel and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives has been reported, which proceeds in excellent yields under catalyst-free conditions in the presence of triethylamine. nih.gov Furthermore, the synthesis of 2-CF3-3-benzylindoles has been achieved through the reduction of α,β-diaryl-CF3-enones containing a nitro group, followed by intramolecular cyclization. nih.gov

| Methodology | Key Features | Catalyst/Reagents | Conditions | Advantages | Reference |

| C-3 Benzylation of Indoles | Metal-free, ligand-free, base-free | Molecular iodine | 40°C in toluene (B28343) | Environmentally friendly, wide functional group tolerance | mdpi.com |

| Photochemical Synthesis | Exogenous photocatalyst-free | Electron-donor-acceptor complex | Ambient temperature, CFL bulbs | Sustainable, accessible | nih.gov |

| Bio-inspired Aerobic Functionalization | Dual C-H functionalization | Copper catalyst | Aerobic conditions | Mimics natural processes, mild conditions | nih.govnih.gov |

| Iridium(III)-Catalyzed C-H Functionalization | Intermolecular C-H functionalization | Iridium(III) catalyst, diazotized Meldrum's acid | - | Broad substrate scope | google.com |

| De novo Synthesis | Desaturative amination-cyclization | Dual photoredox-cobalt catalysis | - | Access to diverse oxindoles | |

| Catalyst-Free Thione Synthesis | Facile and efficient | Triethylamine | Acetone, reflux | High yields, simple procedure | nih.gov |

| Reductive Cyclization for CF3-Indoles | Intramolecular cyclization | NH4HCO2-Pd/C system | - | Access to fluorinated indoles | nih.gov |

Exploration of New Biological Targets and Signaling Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov Current research is actively exploring new targets and the signaling pathways modulated by these compounds, with a significant focus on cancer and neurodegenerative diseases.

Kinase Inhibition: A major area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

VEGFR-2: In silico repositioning strategies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target for oxindole derivatives. Molecular docking studies have shown that these compounds can fit into the VEGFR-2 binding site. nih.gov

CDK/GSK-3β: Novel oxindole/benzofuran hybrids have been designed as potential dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are key oncotargets in breast cancer. The most potent of these hybrids have demonstrated significant cytotoxic activity against breast cancer cell lines and have been shown to induce cell cycle arrest and apoptosis. nih.gov

General Kinase Inhibition: The 3-substituted indolin-2-one scaffold is a well-established framework for developing selective kinase inhibitors for cancer therapy, with some derivatives reaching clinical trials. nih.gov

α-Synuclein Aggregation: In the context of neurodegenerative diseases like Parkinson's disease, derivatives of 3-benzylidene-1,3-dihydroindol-2-one are being investigated as inhibitors of α-synuclein aggregation, a key pathological hallmark of the disease. google.comrsc.org

Other Potential Targets: The versatility of the oxindole scaffold allows for its interaction with a wide range of receptors and enzymes. Derivatives have shown affinities for vasopressin and oxytocin (B344502) receptors, and have potential as dopamine (B1211576) agonists and antipsychotics. N-(4-piperidinyl)-2-indolinones, derived from 1,3-dihydroindol-2-ones, have been identified as nociceptin (B549756) receptor (NOP) ligands.

The signaling pathways influenced by this compound and its derivatives are diverse and include pathways related to oxidative stress, apoptosis, and cell cycle regulation. nih.gov

Design and Synthesis of Multi-targeted Therapeutic Agents

The development of multi-targeted therapeutic agents, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer and Alzheimer's disease. The this compound scaffold is well-suited for this approach due to its ability to interact with a variety of targets.

One strategy involves the hybridization of the oxindole core with other pharmacologically active scaffolds. For example, the design of oxindole-benzofuran hybrids as dual inhibitors of CDK2 and GSK-3β for breast cancer is a prime example of this approach. nih.gov

In the realm of neurodegenerative diseases, a multi-target-directed strategy has been employed to design N-benzylpiperidine analogs as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathology of Alzheimer's disease. While not directly featuring the this compound core, this research highlights the potential of benzyl-containing scaffolds in multi-target drug design for complex neurological disorders.